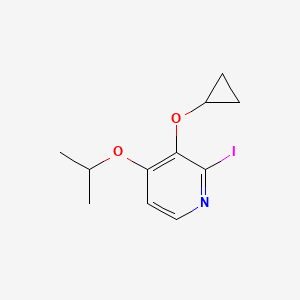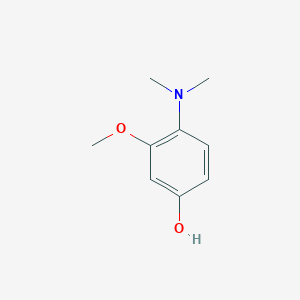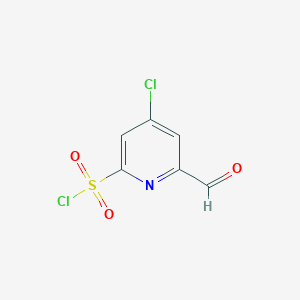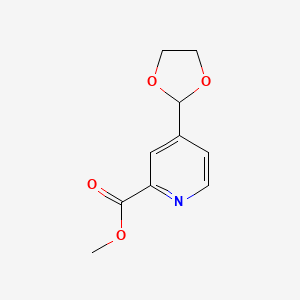
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate is an organic compound that features a pyridine ring substituted with a dioxolane ring and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate typically involves the reaction of 4-pyridinecarboxylic acid with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The dioxolane ring and pyridine moiety contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine
- 2-(1,3-Dioxolan-2-yl)pyridine
- 4-(1,3-Dioxolan-2-yl)pyridine
Comparison: Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate is unique due to the presence of both the dioxolane ring and the carboxylate ester group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
methyl 4-(1,3-dioxolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-9(12)8-6-7(2-3-11-8)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
Clé InChI |
BNTSQUGSUSSRAB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=C1)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


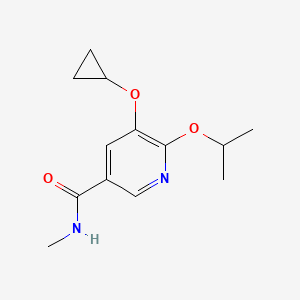
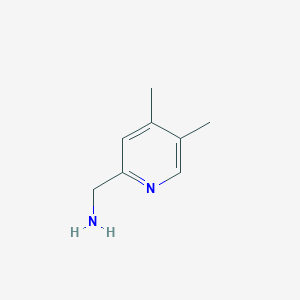
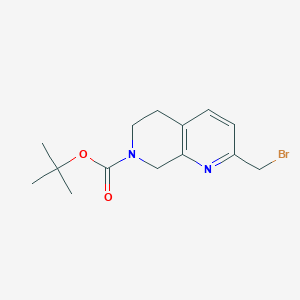
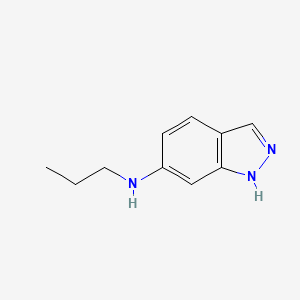
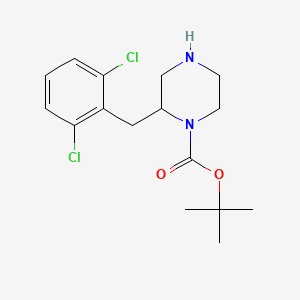
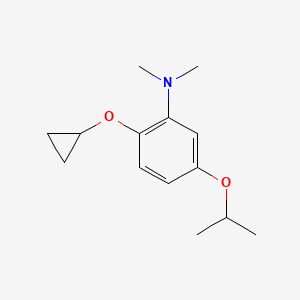
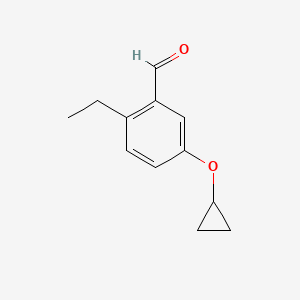
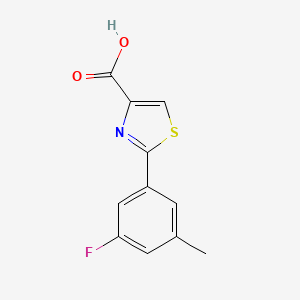
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
